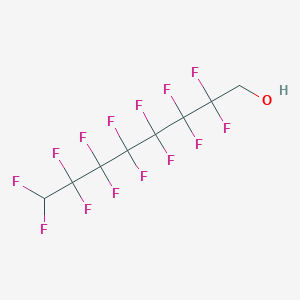

1h,1h,8h-Perfluoro-1-octanol

Descripción general

Descripción

1H,1H,8H-Perfluoro-1-octanol, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctan-1-ol, is a fluorinated alcohol with the molecular formula C8H4F14O and a molecular weight of 382.09 g/mol . It is a colorless solid with a predicted boiling point of 180.7°C and a density of 1.625 g/cm³ . This compound is known for its unique properties due to the presence of multiple fluorine atoms, making it highly hydrophobic and chemically stable.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H,1H,8H-Perfluoro-1-octanol can be synthesized through various methods, including the telomerization of tetrafluoroethylene with alcohols. One common method involves the reaction of perfluorooctyl iodide with sodium borohydride in the presence of a solvent like tetrahydrofuran . The reaction conditions typically include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of octanol derivatives. This process yields high-purity products and is scalable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1H,1H,8H-Perfluoro-1-octanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorooctanoic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Perfluorooctanoic acid.

Substitution: Various perfluorinated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Applications Overview

1H,1H,8H-Perfluoro-1-octanol is primarily utilized in the following areas:

- Microfluidics : It serves as a key component in droplet-based microfluidic systems, facilitating the generation of droplets essential for various biochemical assays and reactions .

- Surfactant Use : The compound acts as a surfactant in the synthesis of fluorinated compounds, enhancing the stability and performance of emulsions.

- Environmental Analysis : It is employed as a reference standard in environmental testing to analyze perfluoroalkyl substances (PFAS) due to its unique properties and behavior in aquatic environments .

Case Study 1: Microfluidic Applications

A study demonstrated the use of this compound in creating stable droplets for high-throughput screening of microbial functions. The compound's ability to stabilize droplets allowed researchers to efficiently culture and analyze gut bacteria, revealing insights into dietary carbohydrate metabolism .

| Parameter | Value |

|---|---|

| Droplet Size | 10-100 µm |

| Stability Duration | Up to 48 hours |

| Microbial Diversity | High |

Case Study 2: Environmental Impact Studies

In environmental research, this compound has been analyzed for its persistence and bioaccumulation potential. Its use as a reference standard has facilitated studies on the detection of PFAS in water sources. The compound's unique fluorinated structure makes it resistant to degradation, raising concerns about its long-term environmental impact .

| Study Focus | Findings |

|---|---|

| Bioaccumulation Factor | High |

| Environmental Half-Life | Several years |

| Detection Methods | LC-MS/MS |

Mecanismo De Acción

The mechanism of action of 1H,1H,8H-Perfluoro-1-octanol is primarily based on its hydrophobic and lipophobic properties. It interacts with lipid bilayers, altering membrane fluidity and permeability. This compound can also form stable complexes with proteins and other biomolecules, affecting their function and stability .

Comparación Con Compuestos Similares

1H,1H,2H,2H-Perfluoro-1-octanol: This compound has a similar structure but with fewer fluorine atoms, resulting in different physical and chemical properties.

Perfluorooctanoic acid: An oxidized form of 1H,1H,8H-Perfluoro-1-octanol, known for its use in industrial applications.

Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly valuable in applications requiring durable and non-reactive materials .

Actividad Biológica

1H,1H,8H-Perfluoro-1-octanol (CAS Number: 10331-08-5) is a fluorinated alcohol that belongs to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their unique properties, including high stability and resistance to environmental degradation. This article explores the biological activity of this compound, focusing on its effects on living organisms, potential toxicity, and metabolic pathways.

- Molecular Formula : C₈H₄F₁₄O

- Molecular Weight : 382.1 g/mol

- Physical State : Liquid at room temperature

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its metabolism and potential toxicological effects. Research indicates that this compound can be metabolized into more persistent perfluorinated compounds such as perfluorooctanoic acid (PFOA) after ingestion in various animal models .

Metabolic Pathways

Studies have shown that fluorotelomer alcohols (FTOHs), including this compound, can undergo biotransformation in mammals. The following metabolic pathways have been identified:

- Conversion to PFOA : After oral uptake in mice and rats, 8:2 FTOH can be converted to PFOA through hepatic metabolism .

- In vitro Studies : Research using rat hepatocytes demonstrated the conversion of FTOHs to PFOA and other perfluorinated acids .

Aquatic Organisms

Research indicates that exposure to PFAS compounds can lead to significant reproductive and developmental effects in aquatic organisms. Documented effects include:

- Reproductive Impairment : Exposure levels as low as 1–10 µg/L have been associated with infertility and reduced survival rates in fish fry .

- Bioaccumulation : PFAS compounds tend to accumulate in the body by binding to proteins rather than fatty tissues, leading to concerns about long-term ecological impacts .

Mammalian Studies

In mammals, studies have shown potential adverse health effects linked to PFAS exposure:

- Endocrine Disruption : PFAS exposure has been associated with alterations in thyroid hormone levels and other endocrine functions .

- Cancer Risk : Epidemiological studies suggest a correlation between PFAS exposure and increased risk for certain cancers, including kidney cancer and testicular cancer .

Case Studies

Several case studies highlight the implications of exposure to this compound and related compounds:

| Study | Subject | Findings |

|---|---|---|

| Kudo et al., 2005 | Mice | Demonstrated conversion of FTOHs to PFOA post-ingestion |

| Henderson & Smith, 2007 | Rats | Confirmed metabolic pathways leading to PFOA formation |

| Nabb et al., 2007 | In vitro (rat hepatocytes) | Metabolic conversion of FTOHs observed |

Regulatory Status

Due to their persistent nature and potential health risks, PFAS compounds are subject to increasing regulatory scrutiny. The European Union has classified certain PFAS as persistent organic pollutants (POPs) under the Stockholm Convention. Efforts are ongoing to restrict their use and mitigate environmental contamination.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIIJJQHILZBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379960 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10331-08-5 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.